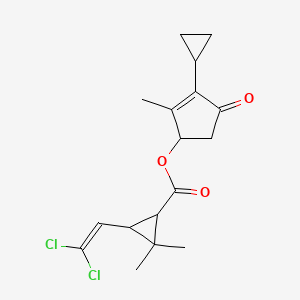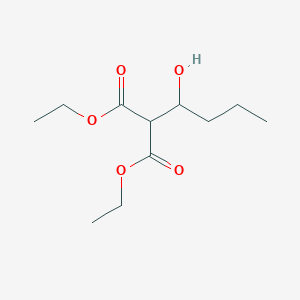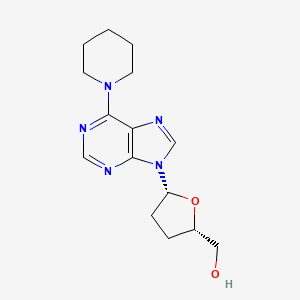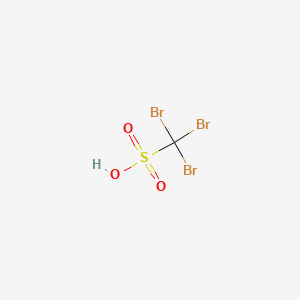
Tribromomethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromomethanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of three bromine atoms attached to a methanesulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromomethanesulfonic acid can be synthesized through the bromination of phenylmethanesulfonate. The process involves treating phenylmethanesulfonate with potassium hypobromite (KOBr), leading to the formation of phenylmethanesulfonate tribromide (C6H5OSO2CBr3). This intermediate can then be split under basic conditions to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The separation of by-products and purification of the acid are critical steps in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions may produce various substituted methanesulfonic acids.
Wissenschaftliche Forschungsanwendungen
Tribromomethanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of tribromomethanesulfonic acid involves its interaction with molecular targets and pathways. It can act as a strong acid, donating protons to various substrates, and can also participate in electrophilic substitution reactions. The presence of bromine atoms enhances its reactivity and allows it to engage in unique chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trichloromethanesulfonic acid: Similar in structure but with chlorine atoms instead of bromine.
Methanesulfonic acid: The simplest member of the sulfonic acid family, used widely in industry and research
Uniqueness
Tribromomethanesulfonic acid is unique due to the presence of three bromine atoms, which confer distinct chemical properties compared to its fluorinated and chlorinated counterparts.
Eigenschaften
CAS-Nummer |
5398-23-2 |
|---|---|
Molekularformel |
CHBr3O3S |
Molekulargewicht |
332.80 g/mol |
IUPAC-Name |
tribromomethanesulfonic acid |
InChI |
InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) |
InChI-Schlüssel |
DNUYPCSVTPIXRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(S(=O)(=O)O)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


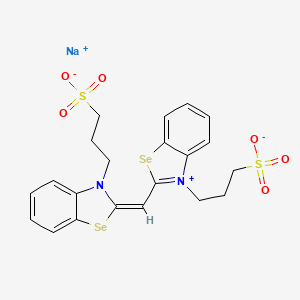
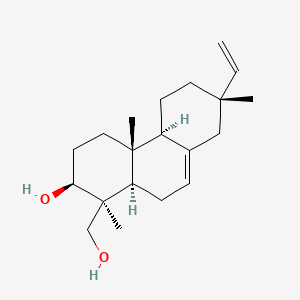
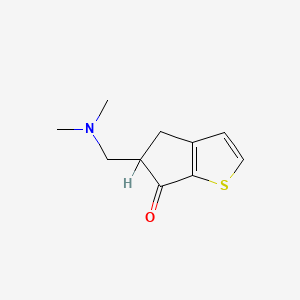
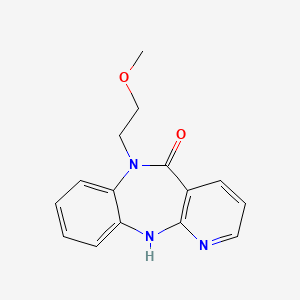
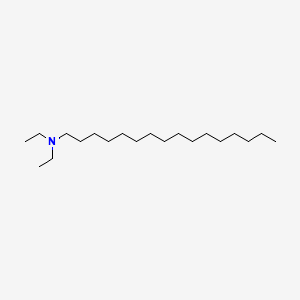
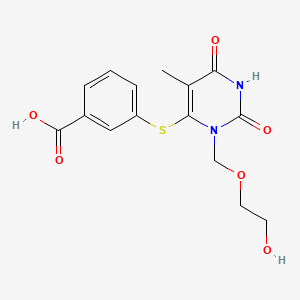
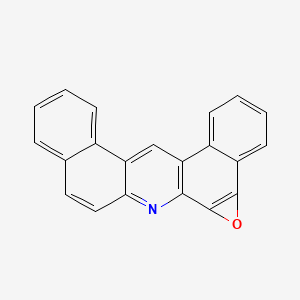
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


